Cas no 1373029-18-5 (tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ?-thia-2-azaspiro[3.4]octane-2-carboxylate)
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ?-thia-2-azaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate
- YEC02918
- SB22610
- AM805087
- W13991
- t-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5{6}-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5lambda-thia-2-azaspiro[3.4]octane-2-carbox
- tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ?-thia-2-azaspiro[3.4]octane-2-carboxylate
- TERT-BUTYL 8-(HYDROXYMETHYL)-5,5-DIOXO-5??-THIA-2-AZASPIRO[3.4]OCTANE-2-CARBOXYLATE
- AS-73978
- AKOS027255224
- tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-butyl8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate5,5-dioxide
- tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5lambda-thia-2-azaspiro[3.4]octane-2-carboxylate
- CS-0035434
- 1373029-18-5
-
- MDL: MFCD22209757
- Inchi: 1S/C12H21NO5S/c1-11(2,3)18-10(15)13-7-12(8-13)9(6-14)4-5-19(12,16)17/h9,14H,4-8H2,1-3H3
- InChI Key: HVUXRNDAOUSVLC-UHFFFAOYSA-N
- SMILES: S1(CCC(CO)C21CN(C(=O)OC(C)(C)C)C2)(=O)=O
Computed Properties
- Exact Mass: 291.11404394g/mol
- Monoisotopic Mass: 291.11404394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 467
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 92.3
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ?-thia-2-azaspiro[3.4]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM208495-1g |
tert-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide |
1373029-18-5 | 95% | 1g |
$1192 | 2021-08-04 | |
| TRC | B702720-2.5mg |
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5{6}-thia-2-azaspiro[3.4]octane-2-carboxylate |
1373029-18-5 | 2.5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B702720-5mg |
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5{6}-thia-2-azaspiro[3.4]octane-2-carboxylate |
1373029-18-5 | 5mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B702720-25mg |
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5{6}-thia-2-azaspiro[3.4]octane-2-carboxylate |
1373029-18-5 | 25mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM208495-1g |
tert-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide |
1373029-18-5 | 95% | 1g |
$1138 | 2022-09-03 | |
| Chemenu | CM208495-100mg |
tert-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide |
1373029-18-5 | 95% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM208495-250mg |
tert-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide |
1373029-18-5 | 95% | 250mg |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D772089-100mg |
Tert-Butyl 8-(Hydroxymethyl)-5-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate 5,5-Dioxide |
1373029-18-5 | 95% | 100mg |
$505 | 2023-09-04 | |
| eNovation Chemicals LLC | D772089-250mg |
Tert-Butyl 8-(Hydroxymethyl)-5-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate 5,5-Dioxide |
1373029-18-5 | 95% | 250mg |
$850 | 2023-09-04 | |
| eNovation Chemicals LLC | D772089-1g |
Tert-Butyl 8-(Hydroxymethyl)-5-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate 5,5-Dioxide |
1373029-18-5 | 95% | 1g |
$1685 | 2023-09-04 |
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ?-thia-2-azaspiro[3.4]octane-2-carboxylate Suppliers
tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ?-thia-2-azaspiro[3.4]octane-2-carboxylate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ?-thia-2-azaspiro[3.4]octane-2-carboxylate
Comprehensive Overview of tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1373029-18-5)
The compound tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1373029-18-5) is a highly specialized chemical entity with significant relevance in modern pharmaceutical and organic synthesis research. Its unique spirocyclic structure and functional groups, including the hydroxymethyl and tert-butyl carboxylate moieties, make it a valuable intermediate for drug discovery and development. Researchers are increasingly focusing on such spiro compounds due to their potential in targeting complex biological pathways, particularly in neurodegenerative diseases and oncology.
In recent years, the demand for spirocyclic scaffolds like tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-2-carboxylate has surged, driven by their ability to enhance drug bioavailability and metabolic stability. This compound’s sulfone group (5,5-dioxo) further contributes to its versatility, enabling applications in protease inhibition and enzyme modulation. A growing trend in AI-driven drug design has also highlighted the importance of such molecules, as computational models predict their interactions with biological targets more accurately than traditional linear structures.
The synthesis of CAS No. 1373029-18-5 involves multi-step organic reactions, often starting from readily available thia-azaspiro precursors. Key steps include hydroxymethylation and tert-butyl esterification, which are optimized for high yield and purity. Given the rising interest in green chemistry, researchers are exploring catalytic methods to reduce waste and improve sustainability in producing such intermediates. This aligns with broader industry shifts toward environmentally friendly synthesis, a topic frequently searched in academic and industrial forums.
From a regulatory perspective, tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-2-carboxylate is classified as a non-hazardous research chemical under standard laboratory conditions. However, proper handling protocols are recommended due to its reactive functional groups. Safety data sheets (SDS) emphasize the use of personal protective equipment (PPE) during manipulation, reflecting the compound’s alignment with laboratory safety trends—a hot topic in scientific communities.
In the context of drug discovery, this compound’s spiro[3.4]octane core offers a rigid framework that mimics natural product architectures, a feature increasingly sought after in fragment-based drug design. Its potential as a building block for kinase inhibitors has been explored in recent patents, underscoring its commercial and therapeutic value. Additionally, its compatibility with high-throughput screening platforms makes it a candidate for precision medicine applications, another trending area in biomedical research.
For researchers sourcing CAS No. 1373029-18-5, quality benchmarks such as HPLC purity (>98%) and spectroscopic validation (NMR, MS) are critical. Suppliers often highlight these parameters to address the growing demand for high-purity intermediates in contract research organizations (CROs). The compound’s stability under ambient storage conditions further enhances its practicality, a factor frequently queried in chemical procurement discussions.
Looking ahead, the role of tert-butyl 8-(hydroxymethyl)-5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-2-carboxylate in next-generation therapeutics is poised to expand. Its structural features align with emerging trends in small-molecule drug development, particularly for undruggable targets. As AI-assisted molecular modeling continues to evolve, compounds like this will likely gain traction in virtual screening libraries, bridging the gap between computational predictions and real-world applications.
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